Clomifene citrate
Vue d'ensemble
Description
Clomifene Citrate , a selective estrogen receptor modulator, has been extensively used in reproductive medicine, particularly for ovulation induction. Originally developed in 1956 and introduced into clinical medicine in 1967, it has been a cornerstone in treating infertility issues, especially in polycystic ovary syndrome (PCOS) and conditions of anovulation or oligo-ovulation (Manov & Benge, 2022).
Synthesis Analysis
While specific synthesis details are not directly available in the provided literature, Clomifene Citrate's development and clinical application have been well-documented. Its synthesis involves the creation of a selective estrogen receptor modulator that can act both as an estrogen agonist and antagonist depending on the tissue context, making it effective in inducing ovulation (Dickey & Holtkamp, 1996).
Molecular Structure Analysis
Clomifene Citrate is characterized by its ability to bind to estrogen receptors, selectively inhibiting or promoting estrogen-like action in various tissues. This dual action is pivotal for its use in treating infertility, as it can induce ovulation by altering the hormonal feedback mechanism (Manov & Benge, 2022).
Chemical Reactions and Properties
The mechanism of action of Clomifene Citrate involves blocking estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) from the hypothalamus, an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release, ultimately stimulating ovulation. Its chemical properties allow for its selective action, which is crucial for its effectiveness in ovulation induction (Manov & Benge, 2022).
Physical Properties Analysis
As a medication, Clomifene Citrate is administered orally. It has good bioavailability and undergoes hepatic metabolism with excretion primarily in feces. Its physical and pharmacokinetic properties contribute to its clinical efficacy and patient compliance (Dickey & Holtkamp, 1996).
Chemical Properties Analysis
Clomifene Citrate's chemical properties, including its selective receptor modulatory action, play a significant role in its pharmacodynamics and therapeutic effects. Its chemical structure allows for specific interactions with estrogen receptors, which is fundamental to its mechanism of action in inducing ovulation and treating infertility (Manov & Benge, 2022).
Applications De Recherche Scientifique
-
Testosterone Replacement Therapy
- Application : Clomifene citrate is used off-label for testosterone replacement therapy particularly in men with secondary hypogonadism .
- Method : Clomifene citrate is administered orally, typically at a dose of 25 mg every other day .
- Results : Some studies have reported improvements in testosterone levels and associated symptoms .
-
Gynecomastia Treatment
-
Ovarian Hyperstimulation Syndrome (OHSS) Prevention
- Application : Clomifene citrate is used in lower doses to prevent OHSS, a condition that can occur with the use of fertility drugs .
- Method : Clomifene citrate is usually taken for 5 days, starting on the 5th day of the menstrual period .
- Results : Lower doses of clomifene citrate have been shown to be effective in preventing OHSS .
-
Treatment of Female Infertility
- Application : Clomifene citrate is used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome .
- Method : Clomifene citrate is usually taken for 5 days, starting on the 5th day of the menstrual period .
- Results : Use of clomifene citrate results in a greater chance of twins .
-
Treatment of Amenorrhea
- Application : Clomifene citrate is used in the treatment of amenorrhea, a condition where menstruation stops for several months .
- Method : Clomifene citrate is usually taken for 5 days, starting on the 5th day of the menstrual period .
- Results : Clomifene citrate has been shown to be effective in inducing ovulation and achieving pregnancy in women with amenorrhea .
-
Treatment of Oligomenorrhea
- Application : Clomifene citrate is used in the treatment of oligomenorrhea, a condition characterized by infrequent menstrual periods .
- Method : Clomifene citrate is usually taken for 5 days, starting on the 5th day of the menstrual period .
- Results : Clomifene citrate has been shown to be effective in regulating the menstrual cycle and reducing the symptoms of oligomenorrhea .
Safety And Hazards
Clomifene citrate is generally well-tolerated, but it does have some potential side effects. These include stomach upset, bloating, abdominal/pelvic fullness, flushing (“hot flashes”), breast tenderness, headache, or dizziness . In rare cases, vision changes may be permanent . It may also cause a condition known as ovarian hyperstimulation syndrome (OHSS), which can be life-threatening .
Propriétés
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clomiphene citrate | |
CAS RN |
7619-53-6, 50-41-9 | |
Record name | Zuclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclomiphene citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOMIPHENE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomifene citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.